3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol
Overview
Description
3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol is a heterocyclic compound that has been extensively studied due to its potential use in drug discovery. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Mechanism of Action
More studies are needed to fully understand the mechanism of action of this compound.
2. Drug Discovery: This compound has potential use in the development of new drugs for various diseases. Further studies are needed to explore its potential in drug discovery.
3. Toxicity Studies: More studies are needed to determine the toxicity of this compound and its safety for use in humans.
4. Clinical Trials: Clinical trials are needed to determine the efficacy of this compound in the treatment of various diseases.
Conclusion:
3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol is a promising compound that has potential use in drug discovery for various diseases. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. Further studies are needed to fully understand its mechanism of action, toxicity, and potential use in drug discovery.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol in lab experiments include its potential use in drug discovery for various diseases. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol. Some of these directions include:
1. Further Studies on
Scientific Research Applications
3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol has been extensively studied for its potential use in drug discovery. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. Some of the scientific research applications of this compound include:
1. Cancer Research: this compound has been found to have potential anti-cancer activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neurological Disorders: This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective properties and can prevent the death of neurons.
3. Anti-inflammatory Activity: this compound has been found to have anti-inflammatory activity. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Properties
IUPAC Name |
3-chloro-1,5-dihydropyrrolo[3,2-c]pyridin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-3-9-6-1-7(11)10-2-4(5)6/h1-3,9H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFJAYGYDGEUBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC1=O)C(=CN2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223787 | |
Record name | 3-Chloro-1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501223787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-69-7 | |
Record name | 3-Chloro-1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501223787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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